Boc-L-Ala-OH (CAS: 15761-38-3) is a high-purity (≥98%), urethane-protected amino acid building block essential for both solid-phase (SPPS) and solution-phase peptide synthesis. Featuring a molecular weight of 189.21 g/mol and a melting point of 91–95°C, it exhibits excellent solubility in standard polar aprotic solvents such as DMF and DCM, enabling high-concentration coupling reactions. As a cornerstone reagent, the tert-butoxycarbonyl (Boc) group provides robust protection of the α-amino function, preventing unwanted polymerization while permitting precise, stepwise chain elongation. From a procurement perspective, Boc-L-Ala-OH is prioritized when synthetic routes demand acid-mediated deprotection (typically via TFA or HF) to preserve base-sensitive functional groups, or when scaling up solution-phase workflows where volatile deprotection byproducts are required to minimize downstream purification bottlenecks .
Substituting Boc-L-Ala-OH with unprotected L-Alanine is synthetically unviable due to the latter's poor solubility in organic solvents and its propensity for uncontrolled oligomerization during carboxyl activation. While Fmoc-L-Ala-OH is a ubiquitous in-class substitute for standard SPPS, it is not universally interchangeable in procurement. Fmoc deprotection relies on secondary amines (e.g., 20% piperidine), which can trigger severe side reactions such as aspartimide formation in susceptible peptide sequences, or degrade base-sensitive payloads like ester linkages in depsipeptides. Furthermore, in large-scale solution-phase synthesis, Fmoc removal generates dibenzofulvene, a non-volatile byproduct requiring intensive chromatographic clearance or chemical scavenging. In contrast, Boc-L-Ala-OH deprotection yields isobutylene and carbon dioxide—both gases—allowing for clean, solvent-free isolation of the intermediate salt, making it a strict requirement for specific orthogonal and scale-up manufacturing routes [1].
In solution-phase peptide manufacturing, the choice of N-alpha protection dictates the complexity of intermediate purification. Deprotection of Boc-L-Ala-OH using HCl or TFA generates volatile byproducts (isobutylene and CO2), allowing the resulting amine salt to be isolated via simple precipitation or evaporation. Conversely, Fmoc-L-Ala-OH deprotection generates dibenzofulvene, a highly reactive and lipophilic byproduct that typically requires chemical scavenging (e.g., with thiols) and subsequent silica gel chromatography. This fundamental difference eliminates a major unit operation during scale-up, significantly reducing solvent consumption and processing time[1].
| Evidence Dimension | Deprotection byproduct volatility and clearance requirements |
| Target Compound Data | Boc-L-Ala-OH: Volatile byproducts (isobutylene, CO2); requires 0 chromatographic steps post-cleavage |
| Comparator Or Baseline | Fmoc-L-Ala-OH: Non-volatile byproduct (dibenzofulvene); requires scavenging and 1 chromatographic step |
| Quantified Difference | Elimination of 1-2 purification unit operations per coupling cycle |
| Conditions | Solution-phase peptide synthesis scale-up |
Buyers scaling up intermediate synthesis prioritize Boc-protected amino acids to bypass costly and time-consuming chromatographic purifications.
When synthesizing complex peptides containing Asp-Gly or Asp-Ser sequences, the repeated basic conditions (e.g., 20% piperidine) required for Fmoc removal can drive aspartimide formation, leading to significant yield losses and complex impurity profiles. Because Boc-L-Ala-OH utilizes an acid-labile protection strategy (cleaved by TFA or HF), it completely bypasses these base-catalyzed degradation pathways. Comparative synthesis of susceptible sequences using Boc-chemistry maintains target purity significantly higher than Fmoc-chemistry, which can suffer from 5-30% aspartimide-related impurities depending on the exact sequence and cycle count [1].
| Evidence Dimension | Base-catalyzed side product formation (e.g., aspartimide) |
| Target Compound Data | Boc-L-Ala-OH / Boc SPPS: <1% base-catalyzed degradation |
| Comparator Or Baseline | Fmoc-L-Ala-OH / Fmoc SPPS: 5-30% aspartimide formation in highly susceptible sequences |
| Quantified Difference | >95% reduction in base-catalyzed sequence degradation |
| Conditions | Stepwise SPPS of Asp-susceptible peptide sequences |
Essential for procuring the right building blocks when the target API or peptide contains base-labile modifications or sequences prone to cyclization.
Maintaining enantiomeric purity during the activation of the carboxyl group is a critical procurement requirement. Boc-L-Ala-OH features a urethane-type protecting group that effectively suppresses the formation of the racemization-prone oxazolone intermediate during standard coupling reactions (e.g., using HATU, DIC/HOBt, or novel aminosilane catalysts). Quantitative analyses demonstrate that Boc-L-Ala-OH couplings routinely maintain >99.9:0.1 enantiomeric ratio (er), vastly outperforming non-urethane protected or N-alkylated analogs which can exhibit up to 5-10% epimerization under identical activation conditions [1].
| Evidence Dimension | Enantiomeric ratio (er) post-coupling |
| Target Compound Data | Boc-L-Ala-OH: >99.9:0.1 er |
| Comparator Or Baseline | Non-urethane protected L-Ala analogs: <95:5 er due to oxazolone formation |
| Quantified Difference | >4.9% improvement in stereoretention |
| Conditions | Standard coupling activation (e.g., HATU/DIPEA or aminosilane in DCM) |
Procuring high-purity Boc-L-Ala-OH ensures minimal formation of diastereomeric impurities, directly reducing the burden on preparative HPLC purification.
Boc-L-Ala-OH is the optimal choice for large-scale, in-solution synthesis where the generation of volatile deprotection byproducts (isobutylene and CO2) eliminates the need for intermediate chromatographic purification, directly streamlining process scale-up[1].
In workflows where target molecules contain base-labile ester bonds or modifications, the TFA-mediated deprotection of Boc-L-Ala-OH prevents the degradation and aspartimide formation that routinely occurs with Fmoc/piperidine strategies [1].
Boc-L-Ala-OH serves as a critical orthogonal building block when used alongside Fmoc- or Alloc-protected residues, allowing for selective unmasking of specific amines for targeted side-chain to side-chain or head-to-tail cyclization without premature cleavage [1].
Irritant